molecular formula C22H21N3O5 B2680508 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-29-9

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2680508
CAS No.: 922068-29-9
M. Wt: 407.426
InChI Key: PVRQOLWCMHAUNL-UHFFFAOYSA-N
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Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
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Biological Activity

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21N3O5C_{22}H_{21}N_{3}O_{5} with a molecular weight of 407.4 g/mol. It features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial cytochrome c release.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing an IC50 value ranging from 2.0 µM to 5.0 µM against MCF-7 breast cancer cells. This suggests a moderate to potent cytotoxic effect compared to conventional chemotherapeutics.

Antimicrobial Activity

In vitro assays have shown that this compound possesses antimicrobial properties against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin and ketoconazole.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. Experimental models have indicated a reduction in inflammatory markers following treatment with this compound.

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityIC50 values between 2.0 µM and 5.0 µM against MCF-7 cells; induces apoptosis
Antimicrobial ActivityEffective against bacterial and fungal strains; MIC comparable to standard antibiotics
Anti-inflammatory ActivitySignificant inhibition of COX enzymes; reduction in inflammatory markers

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-28-22(27)21-17(23-12-15-6-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)16-7-4-14(2)5-8-16/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRQOLWCMHAUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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